DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE
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Overview
Description
DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound with a unique structure that includes aromatic rings, a hydroxyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions may vary, but common reagents include sulfonyl chlorides, amines, and alcohols, with catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are critical factors in optimizing the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzaldehyde, while reduction of the nitro group may produce aniline derivatives .
Scientific Research Applications
DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The aromatic rings can engage in π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzylamine: An aromatic amine with similar structural features but lacking the sulfonamide and hydroxyl groups.
Dibenzyl phosphite: Contains phosphite groups instead of sulfonamide and hydroxyl groups.
Dibenzyl oxalate: Features oxalate groups in place of the sulfonamide and hydroxyl groups.
Uniqueness
DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a hydroxyl group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5S/c1-24-12-14-27(15-13-24)32(39(37,38)30-18-16-28(17-19-30)33(35)36)23-29(34)22-31(20-25-8-4-2-5-9-25)21-26-10-6-3-7-11-26/h2-19,29,34H,20-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJSEVUAYWBNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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